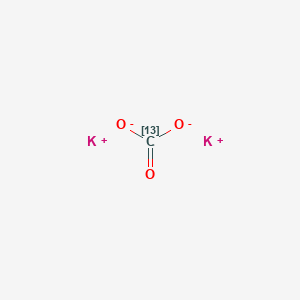

炭酸カリウム-13C

説明

Synthesis Analysis

Potassium carbonate-13C can be synthesized through various chemical reactions involving isotopically labeled carbon sources. The synthesis and isotropic 13C NMR chemical shifts of potassium carbonate and its derivatives have been explored, providing insight into the preparation of these compounds and their structural characteristics (Stueber et al., 2001).

Molecular Structure Analysis

The molecular structure of potassium carbonate-13C, including the orientations and principal values of the 13C chemical shift tensors, has been detailed through solid-state NMR experiments. Studies have shown how these tensors provide information on the carbonate and thiocarbonate anions' molecular frames, offering insights into their electronic environments (Stueber et al., 2002).

Chemical Reactions and Properties

Potassium carbonate-13C is involved in a variety of chemical reactions, acting as a catalyst or reactant depending on the context. Its isotopic labeling allows for detailed tracing of the carbonate group in these reactions, providing valuable information on reaction mechanisms and pathways. For instance, the interaction of potassium carbonate with carbon black has been studied using isotopic labeling to understand the decomposition and formation of surface species (Chang et al., 1990).

Physical Properties Analysis

The physical properties of potassium carbonate-13C, such as its crystal structure, have been extensively studied. For example, the crystal structure of anhydrous potassium carbonate has been determined, providing a foundation for understanding how isotopic labeling might affect the compound's physical characteristics (Gatehouse & Lloyd, 1973).

Chemical Properties Analysis

The chemical properties of potassium carbonate-13C, including its reactivity and interaction with other compounds, are closely related to its molecular structure and physical properties. Studies on the 13C chemical shift tensor principal values in dialkyl carbonates and trithiocarbonates complement the understanding of potassium carbonate-13C's chemical behavior (Stueber & Grant, 2002).

科学的研究の応用

生化学的研究

炭酸カリウム-13C: は、生化学的効果を調べる上で重要な炭素の安定同位体です。タンパク質、脂質、その他の分子に結合することにより、生体分子の構造と機能を研究するために使用されます。 これは、研究者が生物学的システムにおけるそれらの役割を探求し、疾患のメカニズムを理解するのに役立ちます .

化合物合成

研究者はThis compoundを複雑な有機化合物の合成に使用しています。 その同位体標識により、反応経路を通じて炭素原子を追跡することができ、反応機構と新しい合成方法の開発に関する洞察を提供します .

代謝経路分析

この化合物は、代謝経路をたどる上で役立ちます。 代謝産物に13Cを組み込むことで、科学者は代謝ネットワークを通る炭素の流れを追跡でき、新しい代謝反応や経路の発見に役立ちます .

酵素動力学

酵素動力学では、This compoundは、酵素の触媒作用のメカニズムを調査するのに役立ちます。 反応速度に対する同位体効果は、遷移状態や酵素-基質相互作用の詳細を明らかにすることができます .

環境トレーシング

This compound: は、環境研究におけるトレーサーとして使用され、炭素循環プロセスを理解することができます。 生態系における二酸化炭素の隔離と放出を追跡するのに役立ち、気候変動研究に貢献します .

医薬品研究

医薬品では、This compoundは、医薬品分子を標識することにより、創薬に役立ちます。 これにより、体内の医薬品の代謝と分布を監視することができ、医薬品の設計と送達の最適化が可能になります .

材料科学

この同位体変異体は、炭素系材料を研究するために材料科学で使用されています。 これは、カーボンナノチューブやグラフェンの特性を理解するのに役立ち、電子工学やナノテクノロジーの進歩につながります .

核磁気共鳴(NMR)分光法

最後に、This compoundは、NMR分光法において貴重です。 これは、炭素-13核の検出を強化し、詳細な分子構造情報を提供し、化学分析や品質管理に不可欠です .

作用機序

Target of Action

Potassium carbonate-13C, also known as Carbonic-13C acid, dipotassium salt , is a stable isotope of potassium carbonate. It doesn’t have a specific biological target. Instead, it is used as a tracer in scientific research, particularly in the field of biochemistry and drug development .

Mode of Action

Potassium carbonate-13C interacts with its environment by being incorporated into various biochemical processes. As a stable isotope, it doesn’t alter the chemical properties of the original compound but provides a distinctive marker that can be detected and quantified . This allows researchers to track the compound’s movement and interaction within biological systems .

Biochemical Pathways

Potassium carbonate-13C can be incorporated into a wide range of biochemical pathways. For instance, it can be used in stable isotope resolved metabolomics (SIRM) studies to uncover dynamic biochemical landscapes . In such studies, 13C-labeled metabolites are profiled in various biological samples, revealing the enrichment of 13C-metabolites in amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

The pharmacokinetics of Potassium carbonate-13C, like other isotopes, is primarily determined by the compound into which it is incorporated. It has been noted that the incorporation of heavy isotopes like 13C into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . .

Result of Action

The primary result of Potassium carbonate-13C’s action is the generation of detectable 13C signals in biochemical pathways. These signals can be used to quantify metabolic fluxes, providing insights into the functional state of cellular metabolism . This can be particularly useful in the field of metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Action Environment

The action, efficacy, and stability of Potassium carbonate-13C can be influenced by various environmental factors. These may include the specific biological system in which it is used, the presence of other compounds, and the physical conditions such as temperature and pH. As a stable isotope, potassium carbonate-13c is generally resistant to environmental changes, making it a reliable tracer in a wide range of conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

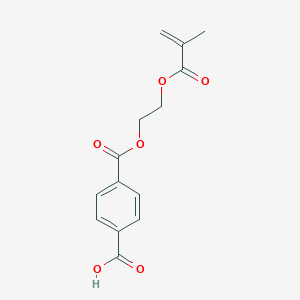

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)